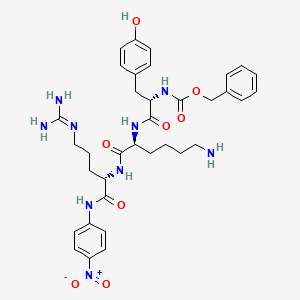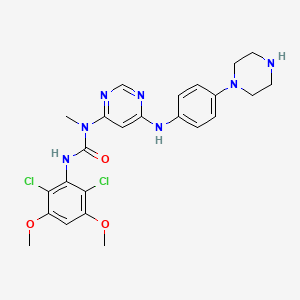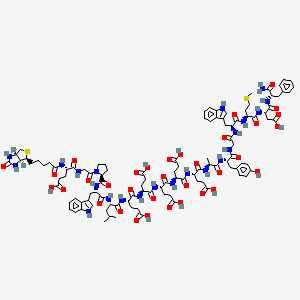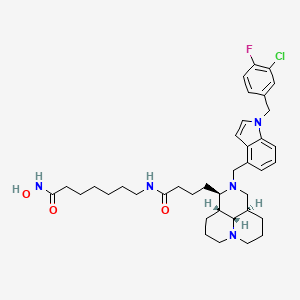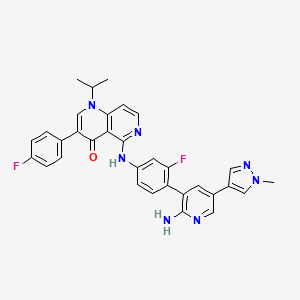
Axl-IN-17
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Axl-IN-17 is a selective and orally active inhibitor of the receptor tyrosine kinase AXL. This compound has shown significant potential in inhibiting the proliferation of cancer cells and is being explored for its antitumor efficacy. AXL is a member of the TAM family of receptor tyrosine kinases, which also includes TYRO3 and MER. The AXL receptor is involved in various cellular processes, including cell survival, proliferation, migration, and angiogenesis. Overexpression of AXL has been associated with poor prognosis in several types of cancer, making it a promising target for cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Axl-IN-17 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product with high purity and yield .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce large quantities of the compound with consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
Axl-IN-17 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: This compound can undergo substitution reactions where specific substituents are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Axl-IN-17 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of AXL in various chemical processes and reactions.
Biology: Employed in cell-based assays to investigate the biological functions of AXL and its role in cell signaling pathways.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers that overexpress AXL. It has shown promise in preclinical studies for inhibiting tumor growth and metastasis.
Industry: Utilized in the development of diagnostic assays and screening platforms for identifying AXL inhibitors
Wirkmechanismus
Axl-IN-17 exerts its effects by selectively inhibiting the activity of the AXL receptor tyrosine kinase. The compound binds to the ATP-binding site of AXL, preventing its autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition disrupts various cellular processes, including cell survival, proliferation, migration, and angiogenesis. The primary molecular targets of this compound are the AXL receptor and its downstream effectors, such as the PI3K/AKT and MAPK/ERK pathways .
Vergleich Mit ähnlichen Verbindungen
Axl-IN-17 is compared with other AXL inhibitors, such as BGB324, Sitravatinib, and R428. These compounds also target the AXL receptor but differ in their chemical structures, selectivity, and potency. This compound has shown superior pharmacokinetic properties and enhanced antitumor efficacy in preclinical studies compared to some of these inhibitors. The unique 1,6-naphthyridin-4-one core structure of this compound contributes to its high selectivity and potency against AXL .
List of Similar Compounds
BGB324: A selective AXL inhibitor with potential antitumor activity.
Sitravatinib: A multi-kinase inhibitor targeting AXL and other receptor tyrosine kinases.
R428: An AXL inhibitor that has shown efficacy in preclinical cancer models .
Eigenschaften
Molekularformel |
C32H27F2N7O |
|---|---|
Molekulargewicht |
563.6 g/mol |
IUPAC-Name |
5-[4-[2-amino-5-(1-methylpyrazol-4-yl)pyridin-3-yl]-3-fluoroanilino]-3-(4-fluorophenyl)-1-propan-2-yl-1,6-naphthyridin-4-one |
InChI |
InChI=1S/C32H27F2N7O/c1-18(2)41-17-26(19-4-6-22(33)7-5-19)30(42)29-28(41)10-11-36-32(29)39-23-8-9-24(27(34)13-23)25-12-20(14-37-31(25)35)21-15-38-40(3)16-21/h4-18H,1-3H3,(H2,35,37)(H,36,39) |
InChI-Schlüssel |
QRXBXCDTVFXBIK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C=C(C(=O)C2=C1C=CN=C2NC3=CC(=C(C=C3)C4=C(N=CC(=C4)C5=CN(N=C5)C)N)F)C6=CC=C(C=C6)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetate](/img/structure/B12387757.png)
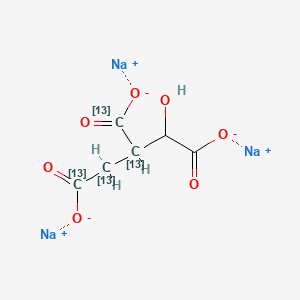
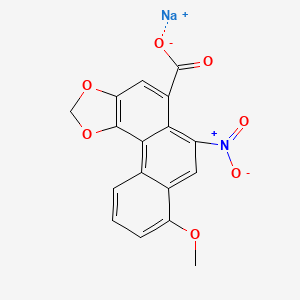

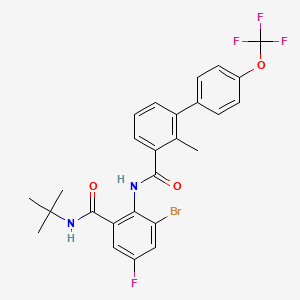
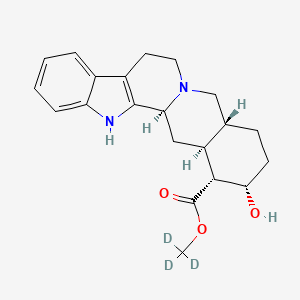

![[Lys3]-Bombesin](/img/structure/B12387792.png)
![N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-4-oxopyrido[1,2-a]pyrimidine-2-carboxamide](/img/structure/B12387800.png)
